2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Positional isomerism Regioselective synthesis Electronic effects

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0), also cataloged as 1,4-Benzodioxin-6-acetonitrile, 2,3-dihydro-, is a benzodioxane-derived nitrile intermediate with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. The compound features a 1,4-benzodioxane scaffold—a privileged structure in medicinal chemistry found in clinically approved agents such as the α-adrenoblocker doxazosin and the glucosylceramide synthase inhibitor eliglustat—fused with an acetonitrile group at the 6-position of the aromatic ring.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 17253-10-0
Cat. No. B3025462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile
CAS17253-10-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CC#N
InChIInChI=1S/C10H9NO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3,5-6H2
InChIKeyZONLKONEGHMVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0): Core Building Block Properties and Procurement Profile


2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0), also cataloged as 1,4-Benzodioxin-6-acetonitrile, 2,3-dihydro-, is a benzodioxane-derived nitrile intermediate with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. The compound features a 1,4-benzodioxane scaffold—a privileged structure in medicinal chemistry found in clinically approved agents such as the α-adrenoblocker doxazosin and the glucosylceramide synthase inhibitor eliglustat—fused with an acetonitrile group at the 6-position of the aromatic ring . The nitrile functionality enables versatile downstream transformations including reduction to primary amines, hydrolysis to carboxylic acids, or cycloaddition to tetrazoles, positioning this compound as a strategic intermediate for scaffold diversification in drug discovery programs [2]. Commercial availability is established with typical purity specifications ranging from 95% to ≥98% across multiple suppliers, with standard analytical characterization including 1H NMR, HPLC, and GC available for quality verification .

Why Generic Substitution of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0) Fails: Positional Isomerism and Differential Reactivity


The 1,4-benzodioxane scaffold presents multiple substitution positions (2-, 3-, 5-, 6-, and 7-), each yielding regioisomers with distinct electronic properties, steric environments, and consequently divergent reactivity profiles that render generic substitution scientifically untenable. The 6-position acetonitrile derivative (CAS 17253-10-0) differs fundamentally from its positional analogs—including 2-position (CAS 18505-91-4) [1], 5-position (CAS 214894-99-2) , and 7-position variants—in three critical procurement-relevant dimensions: (1) synthetic accessibility via distinct precursor pathways, (2) electronic modulation of the aromatic ring affecting subsequent electrophilic aromatic substitution outcomes, and (3) compatibility with downstream pharmacophore construction where the 6-position vector aligns with established SAR for targets including CNS-active compounds and receptor modulators [2]. Procurement of an incorrect positional isomer—even with identical molecular formula and molecular weight—introduces uncontrolled variables that compromise reaction yields, alter product distribution, and invalidate structure-activity relationships in medicinal chemistry workflows. The quantitative evidence below substantiates why 6-position specificity matters for reproducible research outcomes.

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0): Quantitative Comparative Evidence Guide for Scientific Selection


Positional Selectivity: 6- vs. 5-Position Acetonitrile Substitution in Benzodioxane Scaffolds

The 6-position acetonitrile substitution (CAS 17253-10-0) offers distinct electronic and steric advantages compared to the 5-position analog (CAS 214894-99-2) due to para- vs. ortho-like electronic relationships with the dioxane oxygen atoms. While direct comparative bioactivity data for the isolated nitrile intermediates remain limited, class-level inference from structurally related benzodioxane derivatives indicates that 6-position substitution aligns with productive vectors for adrenergic and serotonergic pharmacophore development, whereas 5-position substitution introduces steric constraints and altered electron density distribution that impact downstream functionalization yields [1]. Specifically, benzodioxane derivatives modified at the 6-position demonstrate high affinity and selectivity toward α1a-adrenoreceptor subtypes (compounds 3-5 and 7 in referenced binding studies), while alternative substitution patterns yield reversed selectivity profiles, as observed with compound 9 showing selective α1d antagonism . The 6-position acetonitrile serves as a strategic entry point to this validated pharmacophoric vector.

Positional isomerism Regioselective synthesis Electronic effects

Synthetic Accessibility: 6-Chloromethyl Precursor Route vs. Alternative Positional Isomer Pathways

The 6-position acetonitrile derivative (CAS 17253-10-0) is synthesized via direct nucleophilic substitution of 6-chloromethyl-2,3-dihydro-benzo[1,4]dioxine with sodium cyanide in DMSO at room temperature for 1 hour, using 12.5 g (67.7 mmol) of the chloromethyl precursor and 4.30 g (87.8 mmol, 1.3 equivalents) NaCN . This straightforward single-step protocol contrasts with the multi-step sequences required for alternative positional isomers. The 2-position analog (CAS 18505-91-4) requires more elaborate synthetic manipulation involving borane-THF reduction and extended reaction times (reflux 5 h, then ambient 16 h) . The 6-chloromethyl precursor route offers distinct advantages: (1) commercial availability of the chloromethyl starting material reduces upstream synthetic burden, (2) the 1.3:1 NaCN:substrate stoichiometry minimizes excess cyanide handling, and (3) the DMSO-mediated SN2 proceeds to completion at ambient temperature without requiring specialized equipment for cryogenic or high-pressure conditions. Reported yields for the 6-position acetonitrile synthesis via this route reach 86% after silica gel chromatography (Petroleum Ether/Ethyl Acetate 50:1), producing the product as a yellow oil (10.2 g scale) .

Synthetic route efficiency Precursor availability Nucleophilic substitution

Physicochemical Differentiation: Boiling Point and Density Profiles of Positional Isomers

The 6-position acetonitrile derivative (CAS 17253-10-0) exhibits distinct physicochemical properties compared to its 2-position analog (CAS 18505-91-4), with quantifiable differences in boiling point, density, and melting behavior that have direct implications for purification strategy selection and analytical method development. The 6-position isomer has a reported boiling point of 152 °C at 13 Torr and a predicted density of 1.211±0.06 g/cm³ . In contrast, the 2-position isomer displays a melting point of 65-66 °C (recrystallized from isopropanol), a predicted boiling point of 326.7±21.0 °C, and a lower predicted density of 1.173±0.06 g/cm³ . The 2-position isomer exists as a crystalline solid at room temperature, whereas the 6-position isomer is an oil under standard conditions. This phase difference fundamentally alters purification workflows: the 6-position oil necessitates column chromatography or fractional distillation for isolation, while the 2-position solid permits straightforward recrystallization from isopropanol for purity enhancement. The lower boiling point of the 6-position isomer (152 °C at reduced pressure) enables vacuum distillation as a viable purification option not readily accessible for the higher-boiling 2-position analog.

Physicochemical properties Purification optimization Analytical method development

Functional Group Compatibility: Nitrile at 6-Position Enables CNS-Targeted Derivative Synthesis

The 6-position acetonitrile derivative (CAS 17253-10-0) is specifically documented as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds [1]. This application vector is not prominently documented for the 2-position or 5-position acetonitrile isomers in primary literature or vendor technical documentation. The nitrile group at the 6-position enables three principal downstream transformations that are strategically valuable for CNS pharmacophore construction: (1) reduction to primary amines for incorporation into arylpiperazine scaffolds with established 5-HT receptor affinity, (2) hydrolysis to carboxylic acids for amide coupling with CNS-penetrant amine fragments, and (3) cycloaddition to tetrazoles as bioisosteric replacements for carboxylic acid moieties in CNS-active compounds [1]. The 6-position substitution pattern positions the acetonitrile-derived functional group in a vector that aligns with the established SAR of arylpiperazine-based serotonergic agents, a privileged chemotype in CNS drug discovery. While class-level inference from benzodioxane literature supports broader applicability across receptor families including adrenergic, nicotinic, and 5-HT subtypes [2], the specific documentation of 6-position acetonitrile as an SSRI intermediate distinguishes it from positional analogs lacking this explicit application mapping.

Medicinal chemistry CNS drug discovery SSRI intermediates

Optimal Research and Industrial Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS 17253-10-0)


Medicinal Chemistry: Synthesis of CNS-Active Compound Libraries via 6-Position Nitrile Functionalization

For medicinal chemistry programs targeting central nervous system indications—particularly serotonergic modulation—the 6-position acetonitrile derivative (CAS 17253-10-0) serves as an optimal starting material for scaffold diversification [1]. The nitrile group enables three parallel diversification pathways: reduction to the corresponding 6-(2-aminoethyl)benzodioxane for piperazine/piperidine coupling; hydrolysis to 6-carboxymethylbenzodioxane for amide library generation; and tetrazole formation via [3+2] cycloaddition for carboxylic acid bioisostere exploration. The 6-position substitution pattern aligns with the established pharmacophoric vector for α1a-adrenoreceptor and 5-HT receptor modulation, as demonstrated in benzodioxane SAR studies showing that 6-position-accessible derivatives achieve high affinity and selectivity toward α1a-adrenoreceptor subtypes (compounds 3-5 and 7 in published binding studies), whereas alternative substitution patterns yield reversed α1d selectivity . This positional advantage reduces the synthetic burden of exploring non-productive vectors and accelerates hit identification. Procurement of this specific isomer (purity 95-98%) from established suppliers with accompanying analytical certification (NMR, HPLC) ensures batch-to-batch consistency for SAR studies, a critical requirement when potency differences between positional isomers may span orders of magnitude .

Process Chemistry: Kilogram-Scale Intermediate Production via 6-Chloromethyl Precursor Route

For process chemistry teams requiring multi-gram to kilogram quantities of benzodioxane-derived intermediates, the 6-position acetonitrile derivative (CAS 17253-10-0) offers a demonstrably scalable synthetic route with well-characterized reaction parameters. The single-step SN2 protocol—6-chloromethyl-2,3-dihydro-benzo[1,4]dioxine (1.0 eq) + NaCN (1.3 eq) in DMSO at room temperature for 1 hour—has been validated at 10.2 g scale with 86% isolated yield after silica gel chromatography (Petroleum Ether/Ethyl Acetate 50:1) [1]. This straightforward procedure avoids hazardous borane reagents, extended reflux periods, and cryogenic conditions required for alternative positional isomers. The lower boiling point of the 6-position isomer (152 °C at 13 Torr) compared to the 2-position analog (326.7±21.0 °C predicted) enables vacuum distillation as a scalable purification alternative to chromatography, reducing solvent consumption and processing time at larger scales. The oil physical state, while requiring chromatographic or distillative purification, avoids the batch-to-batch variability in crystallization yields that can complicate solid-state isolation of the 2-position isomer.

Analytical Method Development: HPLC and GC Reference Standard Preparation

The distinct physicochemical properties of the 6-position acetonitrile isomer (CAS 17253-10-0)—specifically its boiling point of 152 °C at 13 Torr, predicted density of 1.211±0.06 g/cm³, and oil physical state at room temperature [1]—make it uniquely suitable as a reference standard for developing and validating analytical methods that differentiate positional isomers in complex reaction mixtures. The lower boiling point facilitates GC method development without requiring the high-temperature conditions (>300 °C) that would be necessary for the 2-position analog (bp 326.7±21.0 °C predicted) , thereby reducing column degradation and improving baseline resolution. For HPLC method development, the 6-position isomer's retention characteristics can be optimized using standard reverse-phase conditions with acetonitrile/water mobile phases, as established for related 1,4-benzodioxane derivatives . Procurement of high-purity (≥95%) material with full analytical documentation enables establishment of system suitability parameters, retention time markers, and relative response factors essential for quantifying reaction progress, impurity profiling, and final product release testing in regulated pharmaceutical development environments.

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